3-Bromopropionitrile

Overview

Description

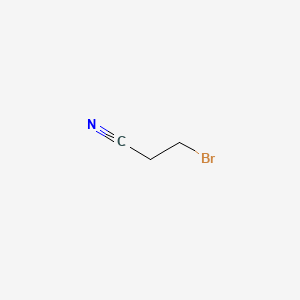

3-Bromopropionitrile is an organic compound with the chemical formula C3H4BrN. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropionitrile can be synthesized through the reaction of acrylonitrile with bromine or hydrogen bromide. One common method involves the addition of bromine to acrylonitrile in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of β-hydroxypropionitrile with phosphorus tribromide. The reaction is carried out in benzene, and the product is purified by distillation under reduced pressure to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropionitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form imines or amines.

Polymerization Reactions: It can act as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like acetonitrile, using reagents such as cesium fluoride-Celite.

Addition Reactions: Often performed in the presence of catalysts like palladium or nickel complexes.

Polymerization Reactions: Conducted under controlled temperature and pressure conditions, using initiators like this compound.

Major Products:

Substitution Reactions: Amines, thiols, and other substituted derivatives.

Addition Reactions: Imines, amines, and other addition products.

Polymerization Reactions: Polyacrylonitrile with improved isotacticity and low polydispersity.

Scientific Research Applications

Applications in Polymer Chemistry

3-Bromopropionitrile is primarily used as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile. This method allows for the controlled growth of polymers with specific architectures and functionalities.

Table 1: Polymerization Applications of this compound

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile reagent for the formation of various compounds. It participates in nucleophilic substitution reactions, allowing for the introduction of bromine and cyano groups into organic molecules.

Case Study: Synthesis of Aromatic Compounds

A study demonstrated the effectiveness of this compound in synthesizing aromatic esters and ethers through coupling reactions. The use of cesium fluoride as a catalyst facilitated the reaction, yielding high-purity products.

Potential Therapeutic Uses

Emerging research indicates that derivatives of this compound may have potential therapeutic applications, particularly in cancer treatment. Its structural analogs have been studied for their ability to inhibit glycolysis in tumor cells, similar to the well-researched compound 3-bromopyruvate .

Table 2: Therapeutic Investigations Related to Derivatives

Mechanism of Action

The mechanism of action of 3-Bromopropionitrile involves its reactivity due to the presence of both a bromine atom and a nitrile group. The bromine atom can undergo nucleophilic substitution reactions, while the nitrile group can participate in addition reactions. These reactions enable the compound to act as an intermediate in the synthesis of various chemical products .

Comparison with Similar Compounds

- Bromoacetonitrile

- 4-Bromobutyronitrile

- 2-Bromopropionitrile

- Chloroacetonitrile

- 2-Chloropropionitrile

- 3-Hydroxypropionitrile

- Dichloroacetonitrile

- 5-Bromovaleronitrile

- Methyl 3-bromopropionate

Comparison: 3-Bromopropionitrile is unique due to its specific combination of a bromine atom and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Biological Activity

3-Bromopropionitrile (C3H4BrN), a brominated nitrile, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including cytotoxicity, antimicrobial effects, and potential applications in drug development.

This compound is characterized by its molecular structure which includes a bromine atom attached to a propionitrile backbone. The compound has the following properties:

- Molecular Formula : C3H4BrN

- Molecular Weight : 136.98 g/mol

- Boiling Point : 76-78 °C at 10 mmHg

- Density : 1.615 g/mL at 25 °C

- Flash Point : 97 °C (closed cup) .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against human acute lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cells. The compound demonstrated an IC50 value of approximately 15 μM against MCF-7 cells, indicating moderate cytotoxic potential .

Antimicrobial Properties

In addition to its cytotoxic effects, this compound has shown promise as an antimicrobial agent. A study assessed its efficacy against several bacterial strains, revealing that it inhibited the growth of Gram-positive bacteria effectively. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- DNA Intercalation : Similar to other nitriles, it may intercalate into DNA, disrupting replication and transcription processes.

- Bcl-2 Inhibition : Preliminary molecular docking studies suggest that it might inhibit Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

Study on Cytotoxic Activity

A recent study investigated the cytotoxicity of various brominated compounds, including this compound. The results indicated that while other derivatives exhibited higher potency, this compound still showed significant activity against MOLT-4 cells with an IC50 of approximately 15 μM .

Antimicrobial Efficacy Assessment

Another case study focused on the antimicrobial properties of this compound. It was tested against a panel of bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound displayed varying levels of effectiveness, with notable activity against S. aureus at an MIC of 50 μg/mL .

Comparative Analysis of Biological Activity

| Compound | IC50 (μM) | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | ~15 | ~50 | Cytotoxic/Antimicrobial |

| Other Brominated Compounds | <10 | <20 | Cytotoxic |

Q & A

Basic Research Questions

Q. What are the typical synthetic methodologies for incorporating 3-bromopropionitrile into nucleoside analogs?

- Methodological Answer : this compound is used in alkylation reactions to functionalize pyrimidine derivatives. For example, it reacts with thymidine analogs under reflux conditions (60°C, 8 hours) in a DMF/acetone solvent system with potassium carbonate as a base. This generates intermediates that are subsequently reduced via hydrogenation using platinum oxide or Raney nickel . The nitrile group is preserved for further carborane conjugation in boron neutron capture therapy (BNCT) applications .

Q. How should this compound be purified and stabilized for experimental use?

- Methodological Answer : High-purity this compound is obtained via fractional distillation under reduced pressure (76–78°C at 10 mmHg) using a 20-plate Oldershaw column. To prevent decomposition, it must be stored under an inert argon atmosphere at 5°C. Adiponitrile (1 wt%) is added as a stabilizer to inhibit side reactions during storage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : this compound is classified as hazardous (UN 3276) due to its flammability (flash point 97°C) and toxicity. Researchers must use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Safety data from ECHA indicate strict adherence to H313 (skin contact harmful) and H333 (inhalation harmful) protocols, with ethanol or water as first-aid rinsing agents .

Advanced Research Questions

Q. Why do reductive coupling reactions of this compound with iron yield inconsistent adiponitrile accountabilities?

- Methodological Answer : Iron-mediated coupling achieves ~90% accountability under optimized conditions, but lower yields arise from mechanistic limitations rather than side reactions. The stoichiometry of iron consumption (eq. 6 in ) directly impacts product formation. Kinetic studies suggest competing pathways, such as incomplete electron transfer or intermediate stabilization, necessitate controlled Fe:3-BrPN molar ratios and inert atmospheres to maximize efficiency .

Q. How do solvent systems influence the alkylation efficiency of enolates with this compound?

- Methodological Answer : In liquid ammonia, lithium enolates exhibit higher SN2 reactivity (91% yield for butylation) compared to sodium/potassium analogs, which produce complex mixtures. The low dielectric constant of ammonia suppresses E2 elimination, favoring nucleophilic substitution. Solvent polarity and counterion effects must be optimized; for example, THF enhances enolate stability but requires lower temperatures to avoid decomposition .

Q. What analytical techniques are recommended to monitor this compound reactivity in multi-step syntheses?

- Methodological Answer : Gas chromatography (GC) and NMR are critical for tracking reaction progress. For example, GC quantifies adiponitrile yields in reductive coupling, while ¹H NMR confirms nitrile-to-amine reduction (e.g., δ 2.5–3.0 ppm for CH₂BrCH₂CN vs. δ 1.2–1.8 ppm for CH₂NH₂). Mass spectrometry further verifies intermediates in carborane-conjugated nucleosides .

Q. Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported yields for this compound-mediated alkylations?

- Methodological Answer : Contradictions often stem from variations in base strength (e.g., K₂CO₃ vs. NaH) or solvent polarity. For instance, potassium iodide (KI) in acetonitrile enhances nucleophilicity in aminopyrrolo synthesis (87–93% yield), while DMF without KI reduces efficiency. Systematic screening of bases (e.g., K₂CO₃, NaH) and solvents (DMF, acetone) is advised to identify optimal conditions .

Q. What mechanistic insights explain the stability of this compound in carborane conjugation reactions?

- Methodological Answer : The nitrile group’s electron-withdrawing effect stabilizes the adjacent bromine, enabling selective alkylation of carborane derivatives. Computational studies (not explicitly cited but inferred from ) suggest that steric hindrance from the carborane cage minimizes SN2 backside attack, favoring clean product formation. Experimental validation via kinetic isotope effects or Hammett plots could further elucidate this behavior .

Q. Safety and Compliance

Q. Are there documented mutagenic or environmental risks associated with this compound?

- Methodological Answer : While this compound itself lacks explicit mutagenicity data, its deuterated analogs (e.g., 3-bromopropionic-d₄ acid) are labeled as mutagens. Environmental risk assessments (ECHA) recommend containment to prevent aquatic release. Researchers must comply with ISO 14001 standards for waste disposal and use closed-loop systems to capture vapors .

Properties

IUPAC Name |

3-bromopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZIEDXCLQOOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062397 | |

| Record name | Propanenitrile, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2417-90-5 | |

| Record name | 3-Bromopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EP8MS6M7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.